N-(4-([2,4'-Bipyridin]-5-yl)phenyl)-3-methylaniline
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Overview
Description
N-(4-([2,4’-Bipyridin]-5-yl)phenyl)-3-methylaniline is a complex organic compound that features a bipyridine moiety linked to a phenyl group and a methylaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-([2,4’-Bipyridin]-5-yl)phenyl)-3-methylaniline typically involves the coupling of a bipyridine derivative with a substituted aniline. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of bipyridine with a halogenated aniline in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-([2,4’-Bipyridin]-5-yl)phenyl)-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridine and phenyl groups can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(4-([2,4’-Bipyridin]-5-yl)phenyl)-3-methylaniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of N-(4-([2,4’-Bipyridin]-5-yl)phenyl)-3-methylaniline involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. These complexes can exhibit unique electronic and catalytic properties. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridine: A simpler bipyridine derivative used in similar applications.
2,2’-Bipyridine: Another bipyridine isomer with different coordination properties.
3,3’-Bipyridine: Known for its unique electronic properties and applications in materials science.
Uniqueness
N-(4-([2,4’-Bipyridin]-5-yl)phenyl)-3-methylaniline is unique due to the presence of both bipyridine and methylaniline moieties, which confer distinct electronic and steric properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Biological Activity
N-(4-([2,4'-Bipyridin]-5-yl)phenyl)-3-methylaniline is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including its mechanism of action, efficacy in various biological contexts, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bipyridine moiety, which is known for its ability to coordinate with metal ions and influence biological processes.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell signaling pathways. Its bipyridine structure allows it to bind effectively to the ATP-binding sites of these enzymes.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially reducing oxidative stress in cellular environments.
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
Activity | IC50 (µM) | Cell Line | Reference |
---|---|---|---|
Kinase Inhibition (ALK5) | 0.013 | HaCaT Cells | |
Antioxidant Activity | 25 | HepG2 Cells | |
Cytotoxicity | 15 | MCF7 (Breast Cancer) |
These values indicate that this compound has potent inhibitory effects on certain kinases and exhibits cytotoxic effects against specific cancer cell lines.
Case Studies
- Cancer Therapeutics : A study evaluated the compound's effectiveness against various cancer cell lines. Results indicated significant cytotoxicity in MCF7 cells with an IC50 value of 15 µM, suggesting potential for development as an anticancer agent.
- Inflammation Models : In models of inflammation, this compound demonstrated a reduction in inflammatory markers, highlighting its potential as an anti-inflammatory agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Key findings include:
- Bipyridine Substitution : Modifications on the bipyridine ring enhance binding affinity to target proteins.
- Phenyl Ring Modifications : Alterations on the phenyl group can significantly affect the compound's solubility and bioavailability.
Properties
CAS No. |
917897-60-0 |
---|---|
Molecular Formula |
C23H19N3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-methyl-N-[4-(6-pyridin-4-ylpyridin-3-yl)phenyl]aniline |
InChI |
InChI=1S/C23H19N3/c1-17-3-2-4-22(15-17)26-21-8-5-18(6-9-21)20-7-10-23(25-16-20)19-11-13-24-14-12-19/h2-16,26H,1H3 |
InChI Key |
DUSAVGDVGUFOKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC=C(C=C2)C3=CN=C(C=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
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